molecular formula C18H11N3O4S B3748222 3-nitro-N-1,3-thiazol-2-yldibenzo[b,f]oxepine-1-carboxamide

3-nitro-N-1,3-thiazol-2-yldibenzo[b,f]oxepine-1-carboxamide

Cat. No. B3748222
M. Wt: 365.4 g/mol
InChI Key: QJSXLFKVFQMYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitro-N-1,3-thiazol-2-yldibenzo[b,f]oxepine-1-carboxamide, also known as GSK-3 inhibitor XV, is a potent inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of GSK-3 has been shown to have therapeutic potential in various diseases, including cancer, Alzheimer's disease, and diabetes.

Mechanism of Action

3-nitro-N-1,3-thiazol-2-yldibenzo[b,f]oxepine-1-carboxamide acts as a potent inhibitor of this compound, which is a key regulator of various cellular processes. This compound is involved in the regulation of glycogen metabolism, gene expression, and cell cycle progression. The inhibition of this compound by this compound leads to the activation of the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation. In addition, it inhibits the hyperphosphorylation of tau protein, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to have anticancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines. It also has neuroprotective effects by reducing the hyperphosphorylation of tau protein and improving cognitive function in animal models of Alzheimer's disease. In addition, it has been shown to regulate glucose metabolism and improve insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 3-nitro-N-1,3-thiazol-2-yldibenzo[b,f]oxepine-1-carboxamide in lab experiments include its potent inhibitory activity against this compound, which makes it a valuable tool for studying the role of this compound in various cellular processes. It also has therapeutic potential in various diseases, which makes it a promising candidate for drug development. However, the limitations of using this compound in lab experiments include its potential toxicity and off-target effects, which need to be carefully evaluated.

Future Directions

There are several future directions for the research on 3-nitro-N-1,3-thiazol-2-yldibenzo[b,f]oxepine-1-carboxamide. One direction is to further investigate its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to develop more potent and selective this compound inhibitors based on the structure of this compound. Finally, the potential toxicity and off-target effects of this compound need to be further evaluated to ensure its safety for clinical use.

Scientific Research Applications

3-nitro-N-1,3-thiazol-2-yldibenzo[b,f]oxepine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer activity by inhibiting this compound, which is a key regulator of the Wnt/β-catenin signaling pathway. This pathway is dysregulated in various cancers, including colon, breast, and prostate cancer. In addition, this compound has been shown to have neuroprotective effects in Alzheimer's disease by inhibiting the hyperphosphorylation of tau protein, which is a hallmark of the disease. It has also been investigated for its potential in the treatment of diabetes by regulating glucose metabolism.

properties

IUPAC Name

2-nitro-N-(1,3-thiazol-2-yl)benzo[b][1]benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O4S/c22-17(20-18-19-7-8-26-18)14-9-12(21(23)24)10-16-13(14)6-5-11-3-1-2-4-15(11)25-16/h1-10H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSXLFKVFQMYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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